2-(5-Bromo-3-methyl-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline
Overview
Description
The compound “2-{[(5-bromo-3-methylpyridin-2-yl)amino]methyl}-6-methoxyphenol” has a molecular weight of 323.19 . Another related compound is “N-(5-Bromo-3-methyl-2-pyridinyl)-N-methylbenzamide” with a molecular weight of 305.17 .
Molecular Structure Analysis
The molecular structure of “N-(5-Bromo-3-methyl-2-pyridinyl)-N-methylbenzamide” is C14H13BrN2O .Physical And Chemical Properties Analysis
“N-(5-Bromo-3-methyl-2-pyridinyl)-N-methylbenzamide” has a predicted boiling point of 424.4±45.0 °C and a predicted density of 1.435±0.06 g/cm3 .Scientific Research Applications
C-C Bond Formation
A method for synthesizing pyrimidino[3,2-c]tetrahydroisoquinolin-2,4-diones from 1,3-dialkyl-5-(N-2'-bromobenzyl,N-methyl aminopyrimidine-2,4-diones through intramolecular addition showcases the utility of bromo-substituted pyridinyl tetrahydroisoquinolines in constructing complex heterocycles. This process highlights the compound's role in facilitating novel ring formations without the usual aerial oxidation seen in similar cyclizations (Majumdar & Mukhopadhyay, 2003).
Synthesis and Antimicrobial Activity
The development of 1-amino-2-substituted-5-piperidinyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolines from 4-cyano-1-piperidinyl-5,6,7,8-tetrahydroisoquinline-3(2H)-thione with α-halo carbonyl compounds, including the use of bromoacetophenone, indicates the compound's utility in generating novel heterocycles with potential antimicrobial activities. The structural diversity achieved in these syntheses underscores the role of bromo-substituted pyridinyl compounds in accessing new chemical spaces (Zaki et al., 2019).
Structurally Strained Iridium(III) Complexes
Research into structurally strained half-sandwich iridium(III) complexes, incorporating 2-phenylpyridine and related ligands, demonstrates the compound's potential in developing highly potent anticancer agents. These studies reveal how modifications to the pyridinyl moiety can lead to significant increases in anticancer potency, offering insights into the design of new organometallic therapeutic agents (Carrasco et al., 2020).
Redox-Neutral C-H Functionalization
The application of pyrrolidine and 1,2,3,4-tetrahydroisoquinoline in redox-neutral α-amidation with concurrent N-alkylation represents a novel variant of the Ugi reaction. This work showcases the compound's role in facilitating complex transformations, contributing to the development of more efficient synthetic methodologies (Zhu & Seidel, 2016).
Safety And Hazards
properties
IUPAC Name |
2-(5-bromo-3-methylpyridin-2-yl)-3,4-dihydro-1H-isoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2/c1-11-8-14(16)9-17-15(11)18-7-6-12-4-2-3-5-13(12)10-18/h2-5,8-9H,6-7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJORNIGZTHSVTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N2CCC3=CC=CC=C3C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201175654 | |
Record name | 2-(5-Bromo-3-methyl-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201175654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromo-3-methyl-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
1220030-64-7 | |
Record name | 2-(5-Bromo-3-methyl-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220030-64-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(5-Bromo-3-methyl-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201175654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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